
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as HMA-2, is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored extensively.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound of interest could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory effects. This suggests that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be useful in the treatment of inflammatory diseases, possibly by modulating inflammatory pathways or cytokine production .
Anticancer Activity
Indole derivatives have been found to have anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in cancer therapy. The compound could be investigated for its potential to act as a chemotherapeutic agent, targeting specific cancer cell lines .
Antioxidant Properties
Compounds containing indole structures are known to exhibit antioxidant activities. This property is significant because oxidative stress is implicated in various diseases. Therefore, our compound could be studied for its ability to scavenge free radicals and protect against oxidative damage .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown antimicrobial and antitubercular activities. This implies that “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” could be a candidate for developing new antibiotics or treatments for tuberculosis, especially given the rise of antibiotic-resistant strains .
Antidiabetic Potential
The indole scaffold has been associated with antidiabetic effects. Research into our compound could uncover new mechanisms of action for diabetes management or even lead to the development of novel antidiabetic medications .
Antimalarial Applications
Indole derivatives have been utilized in antimalarial drugs. The structural features of our compound suggest it could be synthesized and tested for efficacy against malaria, a disease that continues to have a significant global impact .
Neuroprotective Effects
Given the diverse biological activities of indole derivatives, including their interaction with various receptors, “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide” might be explored for neuroprotective effects. It could potentially aid in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(9-12-6-8-20-10-12)17-11-16(19)7-5-13-3-1-2-4-14(13)16/h1-4,6,8,10,19H,5,7,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIYGGGUROHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)
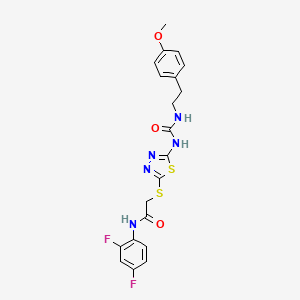
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
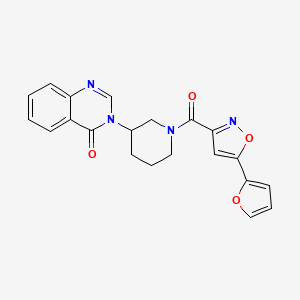
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
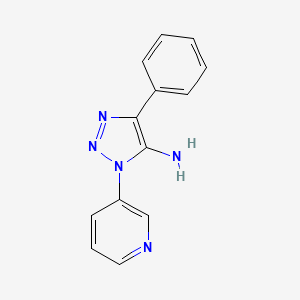
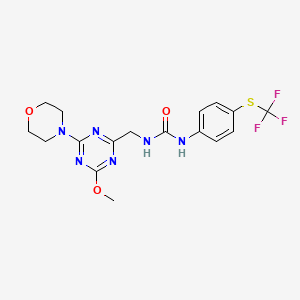
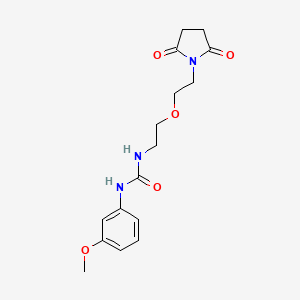
![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)
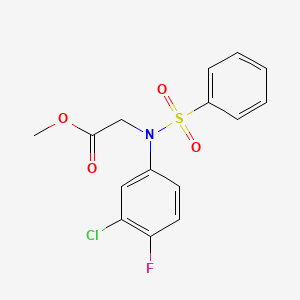
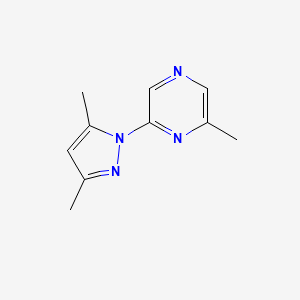
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)